

A Technical Overview of GSK-5498A: A CRAC Channel Inhibitor

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Compound of Interest		
Compound Name:	GSK-5498A	
Cat. No.:	B1139443	Get Quote

This guide provides an in-depth analysis of the half-maximal inhibitory concentration (IC50) of **GSK-5498A**, a selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive look at the quantitative data, experimental methodologies, and relevant biological pathways.

Quantitative Data Summary

GSK-5498A is a potent and selective small molecule blocker of the CRAC channel.[1][2] Its inhibitory activity has been quantified, providing a key metric for its efficacy.

Compound	Target	IC50 Value	Cell Type
GSK-5498A	CRAC Channel (ICRAC)	~1 μM	Human Embryonic Kidney (HEK) cells expressing STIM1 and ORAI1
GSK-5498A	Thapsigargin-evoked Ca2+ influx	pIC50: 6.3	Jurkat cells

Note: pIC50 is the negative logarithm of the IC50 value. A pIC50 of 6.3 corresponds to an IC50 of approximately 501 nM.

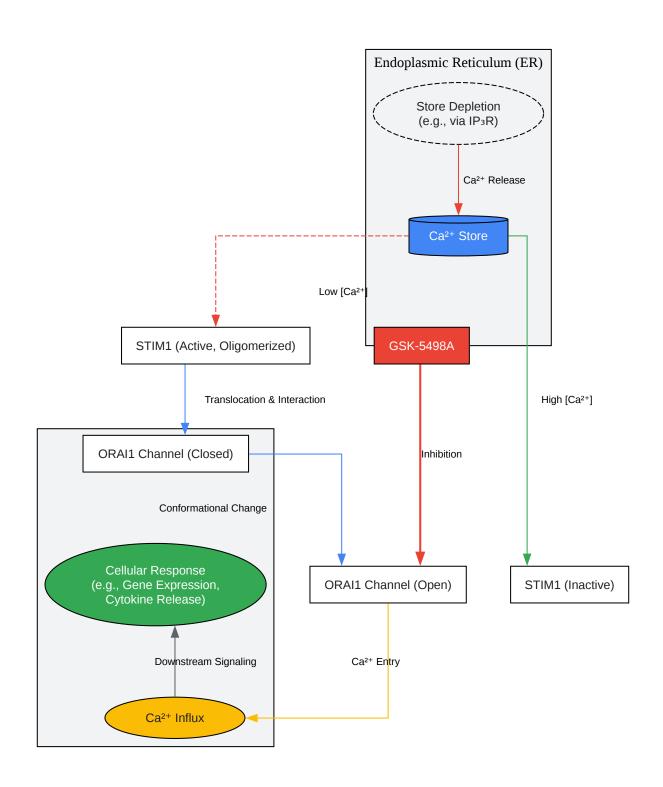


Electrophysiological experiments have demonstrated that **GSK-5498A** inhibits the CRAC current (ICRAC) with an IC50 value of about 1 μ M in human embryonic kidney cells that were stably expressing STIM1 and ORAI1.[3] Furthermore, in Jurkat cells, **GSK-5498A** was shown to inhibit the fluorescence signal evoked by thapsigargin, a method used to measure calcium influx, with a pIC50 of 6.3.[1][4] This compound shows high selectivity for CRAC channels over other ion channels and receptors.[1][4]

Signaling Pathway and Mechanism of Action

The CRAC channel is a critical component of store-operated calcium entry (SOCE), a process vital for various cellular functions, including T-cell activation and mast cell degranulation.[5] The channel is primarily composed of two proteins: STIM1, the calcium sensor in the endoplasmic reticulum (ER), and ORAI1, the pore-forming subunit in the plasma membrane.[3][5] The activation of the CRAC channel is a sequential process.





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Caption: CRAC Channel Activation and Inhibition Pathway.



Experimental Protocols

The determination of **GSK-5498A**'s IC50 value typically involves cellular assays that can measure the flow of calcium ions through the CRAC channel. The two primary methods are patch-clamp electrophysiology and fluorescence-based calcium imaging.

Patch-Clamp Electrophysiology Protocol

This method directly measures the ICRAC, providing a precise quantification of channel activity.

- Cell Preparation: HEK293 cells stably co-expressing human ORAI1 and STIM1 are cultured on glass coverslips.
- Recording Configuration: The whole-cell patch-clamp technique is employed.[6][7] Patch pipettes are fabricated from borosilicate glass.[7]
- Solutions:
 - Internal (Pipette) Solution: Contains a high concentration of a Ca2+ chelator (e.g., BAPTA)
 to passively deplete ER Ca2+ stores upon establishing the whole-cell configuration,
 thereby activating STIM1 and ICRAC.
 - External (Bath) Solution: A physiological saline solution containing extracellular Ca2+ (e.g., 20 mM CaCl2).
- Data Acquisition:
 - A holding potential (e.g., 0 mV) is applied to the cell.[7]
 - Voltage ramps (e.g., from -100 mV to +100 mV over 100-150 ms) are applied periodically (e.g., every 2 seconds) to elicit the characteristic inwardly rectifying ICRAC.[6][7]
 - Once a stable ICRAC is established, various concentrations of GSK-5498A are perfused into the bath solution.
 - The resulting inhibition of the current amplitude at a specific negative potential (e.g., -80 mV) is measured.



 Data Analysis: The percentage of current inhibition is plotted against the logarithm of the GSK-5498A concentration. A dose-response curve is fitted to the data to determine the IC50 value.

Calcium Imaging Assay Protocol

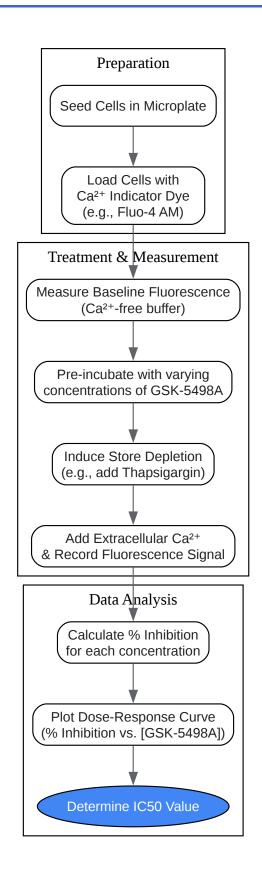
This high-throughput method monitors changes in intracellular Ca2+ concentration using fluorescent indicators.

- Cell Preparation: Jurkat cells (or other suitable cell lines) are seeded in a multi-well plate.
- Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4
 AM or Rhod-3, which can cross the cell membrane.[1][8]
- Assay Procedure:
 - The baseline fluorescence is measured in a calcium-free buffer.
 - Cells are pre-incubated with varying concentrations of GSK-5498A.
 - Store depletion is induced by adding an agent like thapsigargin (a SERCA pump inhibitor)
 to the calcium-free buffer.[1]
 - Extracellular calcium is then added back to the buffer, and the subsequent increase in fluorescence due to store-operated calcium entry is recorded using a fluorescence plate reader or microscope.
- Data Analysis: The increase in fluorescence intensity (representing Ca2+ influx) is measured. The inhibition of this signal by GSK-5498A is calculated for each concentration, and the data is used to generate a dose-response curve from which the IC50 value is derived.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for determining the IC50 value of a CRAC channel inhibitor using a fluorescence-based calcium imaging assay.





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Caption: Workflow for IC50 Determination via Calcium Imaging.



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